Ethyl 2-chloromethylbenzoate
Overview
Description
Ethyl 2-chloromethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a colorless liquid that is soluble in most organic solvents such as ethanol and acetone. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and fragrances .
Scientific Research Applications
Ethyl 2-chloromethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances, pesticides, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloromethylbenzoate is typically synthesized through the reaction of ethyl benzoate with methyl chloride under acid-catalyzed conditions. The reaction involves the chloromethylation of the benzoate group, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloromethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethyl group can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of alcohols .
Mechanism of Action
The mechanism of action of ethyl 2-chloromethylbenzoate involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Ethyl 2-chloromethylbenzoate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloromethylbenzoate: Differing in the position of the chloromethyl group on the benzene ring.
Ethyl 2-bromomethylbenzoate: Similar structure but with a bromine atom instead of a chlorine atom
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective substitution and oxidation reactions. This makes it a versatile intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVRPBUAUNBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513436 | |
Record name | Ethyl 2-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-78-8 | |
Record name | Benzoic acid, 2-(chloromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1531-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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